An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylquinazoline-2,4(1H,3H)-dione
An In-depth Technical Guide to the Physicochemical Properties of 1-Ethylquinazoline-2,4(1H,3H)-dione
Introduction: The Quinazoline-2,4-dione Scaffold in Modern Drug Discovery
The quinazoline-2,4(1H,3H)-dione core is a privileged heterocyclic scaffold that has garnered significant attention within the medicinal chemistry community. Its rigid, bicyclic structure serves as an excellent foundation for the development of therapeutic agents across a wide spectrum of diseases, including cancer, bacterial infections, and central nervous system disorders.[1][2] The strategic substitution at the N1 and N3 positions, as well as on the fused benzene ring, allows for the fine-tuning of a compound's pharmacological and pharmacokinetic profiles.
This guide focuses specifically on 1-Ethylquinazoline-2,4(1H,3H)-dione , a representative member of this important class. Understanding the fundamental physicochemical properties of such an analog is a critical first step in any drug development campaign. These parameters—solubility, lipophilicity (logP), and ionization constant (pKa)—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and potential for clinical success.
This document provides a comprehensive overview of the known properties of 1-Ethylquinazoline-2,4(1H,3H)-dione, alongside field-proven, detailed experimental protocols for the determination of its key physicochemical characteristics. The methodologies described herein are designed to be self-validating and serve as a robust framework for the characterization of other novel quinazolinedione derivatives.
Physicochemical and Structural Properties
The core attributes of 1-Ethylquinazoline-2,4(1H,3H)-dione are summarized below. These data form the foundational knowledge base for any further research or development activities.
Diagram 1: Chemical Structure of 1-Ethylquinazoline-2,4(1H,3H)-dione
Table 1: Summary of Physicochemical Properties
| Property | Value / Description | Source / Method |
| IUPAC Name | 1-Ethylquinazoline-2,4(1H,3H)-dione | --- |
| Molecular Formula | C₁₀H₁₀N₂O₂ | |
| Molecular Weight | 190.20 g/mol | |
| Appearance | White solid | |
| Melting Point | 219–221 °C | |
| Boiling Point | Not experimentally determined; likely to decompose. | --- |
| Aqueous Solubility | Not experimentally determined; expected to be low. | The parent quinazoline-2,4(1H,3H)-dione is insoluble in water.[3] |
| pKa | Not experimentally determined. | The parent quinazoline-2,4(1H,3H)-dione has a predicted pKa of 11.12 ± 0.20.[3] |
| logP (Octanol/Water) | Not experimentally determined. | The isomeric 3-Ethylquinazoline-2,4(1H,3H)-dione has a predicted LogP of 0.7097.[4] |
Spectroscopic Analysis
Spectroscopic data provides definitive structural confirmation of the synthesized molecule. The published data for 1-Ethylquinazoline-2,4(1H,3H)-dione is consistent with the assigned structure.
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¹H NMR (500 MHz, DMSO-d₆):
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δ 11.53 (brs, 1H): This broad singlet corresponds to the proton on the N3 nitrogen, characteristic of the amide proton in the dione ring.
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δ 8.02 (d, J = 6.5 Hz, 1H): Aromatic proton.
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δ 7.75 (d, J = 7.0 Hz, 1H): Aromatic proton.
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δ 7.48 (d, J = 8.0 Hz, 1H): Aromatic proton.
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δ 7.27 (t, J = 7.0 Hz, 1H): Aromatic proton.
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δ 4.08 (d, J = 6.5 Hz, 2H): The quartet (split by the adjacent methyl group) representing the methylene (-CH₂) protons of the N1-ethyl group.
-
δ 1.18 (t, J = 6.9 Hz, 3H): The triplet corresponding to the methyl (-CH₃) protons of the N1-ethyl group.
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 161.8, 149.8: Carbonyl carbons (C=O) at positions 4 and 2.
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δ 140.6, 135.4, 127.7, 122.4, 115.8, 114.5: Aromatic carbons.
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δ 37.0: Methylene carbon (-CH₂) of the ethyl group.
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δ 12.4: Methyl carbon (-CH₃) of the ethyl group.
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High-Resolution Mass Spectrometry (ESI-HRMS):
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m/z calculated for C₁₀H₁₁N₂O₂ [M+H]⁺: 191.0815
-
m/z found: 191.0812. The close correlation between the calculated and found mass confirms the elemental composition of the molecule.
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Experimental Protocols for Physicochemical Characterization
For novel compounds like 1-Ethylquinazoline-2,4(1H,3H)-dione, where published data is incomplete, a systematic experimental approach is required. The following protocols are industry-standard methods for determining solubility, pKa, and logP, tailored for compounds with anticipated low aqueous solubility.
Diagram 2: Workflow for Physicochemical Profiling
Protocol for Determining Thermodynamic (Equilibrium) Solubility
Rationale: The Shake-Flask method is the gold-standard for determining equilibrium solubility.[5][6] It measures the concentration of a compound in a saturated solution after a sufficient equilibration period, ensuring a true thermodynamic value is obtained. Given the expected low solubility, a sensitive analytical technique like HPLC-UV is required for quantification.
Methodology: Shake-Flask HPLC-UV
-
Preparation:
-
Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[5]
-
Prepare organic solvents of interest (e.g., DMSO, Ethanol, Acetonitrile).
-
Prepare a stock solution of 1-Ethylquinazoline-2,4(1H,3H)-dione in a suitable organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Use this to prepare a calibration curve (e.g., 0.1 to 100 µg/mL) in the mobile phase.
-
-
Equilibration:
-
Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to vials containing a known volume (e.g., 2 mL) of each test solvent (buffers and organic solvents).
-
Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C) for at least 24-48 hours to ensure equilibrium is reached.[5]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand, permitting the excess solid to settle.
-
Carefully withdraw an aliquot from the supernatant. Crucially, this must be filtered through a 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles. This step is critical to avoid artificially inflated results.
-
-
Quantification (HPLC-UV):
-
Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the prepared samples and calibration standards onto a calibrated RP-HPLC system with a UV detector set to the λ_max of the compound.
-
Calculate the concentration in the original supernatant based on the peak area relative to the calibration curve, accounting for the dilution factor. The resulting value is the equilibrium solubility in mg/mL or µg/mL.
-
Protocol for Determining Ionization Constant (pKa)
Rationale: For compounds with low aqueous solubility, traditional potentiometric titration is challenging. A co-solvent approach is employed where titrations are performed in various mixtures of an organic solvent (like methanol) and water. The apparent pKa (pₛKₐ) is determined in each mixture, and the results are extrapolated back to 0% organic solvent to yield the true aqueous pKa.[7]
Diagram 3: pKa Dissociation Equilibrium
Methodology: Potentiometric Titration with Co-Solvent Extrapolation
-
Preparation:
-
Prepare a series of methanol-water mixtures (e.g., 20%, 30%, 40%, 50% v/v methanol).
-
Accurately weigh and dissolve 1-Ethylquinazoline-2,4(1H,3H)-dione in each co-solvent mixture to create solutions of known concentration (e.g., 0.5-1.0 mM).
-
Prepare standardized aqueous solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
-
Titration:
-
Calibrate a pH electrode using standard aqueous buffers. Note: The measured pH in the co-solvent is an apparent value.
-
For each co-solvent solution, perform a titration with the standardized base (e.g., NaOH). Add the titrant in small, precise increments and record the pH reading after each addition.
-
Plot the pH versus the volume of titrant added. The midpoint of the steepest part of the resulting sigmoidal curve corresponds to the pₛKₐ in that specific solvent mixture.[8]
-
-
Extrapolation:
-
Plot the determined pₛKₐ values (y-axis) against the volume percentage of methanol (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the line back to the y-intercept (where x=0). This y-intercept value is the experimentally determined aqueous pKa.[7]
-
Protocol for Determining Lipophilicity (logP)
Rationale: The octanol-water partition coefficient (logP) is a key measure of a drug's lipophilicity. While the shake-flask method is traditional, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is often faster and requires less material, making it ideal for discovery settings.[9][10] This method correlates the retention time of a compound on a nonpolar stationary phase with the known logP values of a set of standard compounds.
Methodology: RP-HPLC with Correlation Analysis
-
Preparation:
-
Select a set of 5-7 standard compounds with known, reliable logP values that bracket the expected logP of the test compound.
-
Prepare individual stock solutions of the test compound and each standard compound in a suitable solvent (e.g., acetonitrile or methanol).
-
-
Chromatography:
-
Use a C18 reverse-phase column. The mobile phase is typically a mixture of methanol and water (or acetonitrile and water).
-
Perform a series of isocratic runs with varying percentages of the organic solvent (e.g., 40%, 50%, 60%, 70% methanol).
-
For each run, inject the test compound and the standards and record their retention times (t_R). Also, determine the column dead time (t₀) by injecting a non-retained compound like uracil.
-
-
Calculation and Correlation:
-
For each compound in each run, calculate the capacity factor, k': k' = (t_R - t₀) / t₀ .
-
For each compound, plot log(k') versus the percentage of organic solvent. Extrapolate this line to 100% aqueous phase (0% organic solvent) to find the y-intercept, which is log(k'w).[11]
-
Create the final calibration curve by plotting the known logP values of the standard compounds (y-axis) against their calculated log(k'w) values (x-axis).
-
Perform a linear regression on this plot.
-
-
Determination of logP:
-
Using the linear regression equation from the standard curve and the calculated log(k'w) value for 1-Ethylquinazoline-2,4(1H,3H)-dione, calculate its logP value.
-
Conclusion and Future Directions
This guide provides the currently available spectroscopic and physical data for 1-Ethylquinazoline-2,4(1H,3H)-dione, establishing a baseline for its scientific identity. While key parameters like aqueous solubility, pKa, and logP have not been experimentally reported in the literature, we have outlined robust, industry-standard protocols for their determination.
The execution of these experimental workflows is a critical next step for any research program involving this molecule. The resulting data will enable a comprehensive understanding of its ADME properties, facilitate the development of appropriate formulations, and guide the rational design of future analogs with improved drug-like characteristics. The quinazoline-2,4(1H,3H)-dione scaffold remains a highly valuable starting point for the discovery of new medicines, and a thorough characterization of its derivatives is fundamental to unlocking its full therapeutic potential.[1][12][13]
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